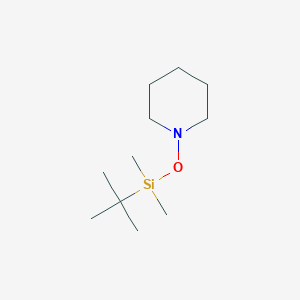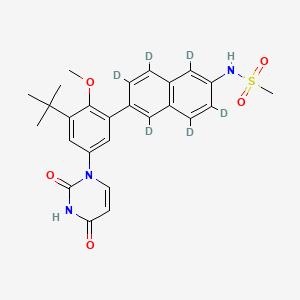![molecular formula C25H23NO5 B13864449 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine CAS No. 1145678-75-6](/img/structure/B13864449.png)
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its protective group, which helps in the stepwise construction of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine typically involves the protection of the amino group of 2-methyl-L-tyrosine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Coupling Reactions: It is often used in peptide coupling reactions where the carboxyl group of one amino acid reacts with the amino group of another.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide.
Coupling Reactions: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole).
Major Products:
Fmoc Removal: 2-methyl-L-tyrosine.
Coupling Reactions: Peptides with the desired sequence.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used extensively in the synthesis of peptides and proteins due to its protective group.
Biology:
Protein Engineering: Facilitates the study of protein structure and function by allowing the incorporation of modified amino acids into proteins.
Medicine:
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Industry:
Mécanisme D'action
The primary mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine is through its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of 2-methyl-L-tyrosine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the stepwise construction of peptides.
Comparaison Avec Des Composés Similaires
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-glycine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine is unique due to the presence of the methyl group on the tyrosine residue, which can influence the compound’s reactivity and the properties of the resulting peptides.
Propriétés
Numéro CAS |
1145678-75-6 |
|---|---|
Formule moléculaire |
C25H23NO5 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C25H23NO5/c1-15-12-17(27)11-10-16(15)13-23(24(28)29)26-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23,27H,13-14H2,1H3,(H,26,30)(H,28,29)/t23-/m0/s1 |
Clé InChI |
MEFNXNKFGAIWBC-QHCPKHFHSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC1=C(C=CC(=C1)O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


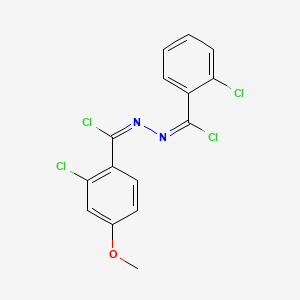
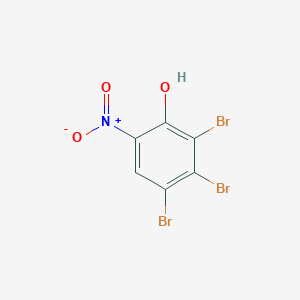
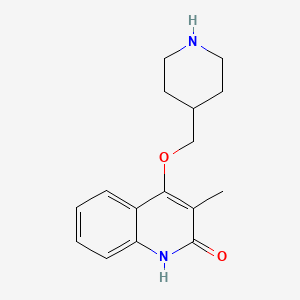
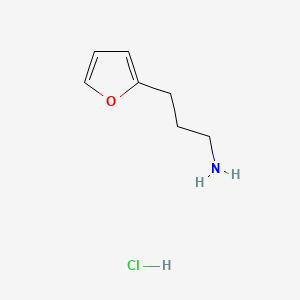
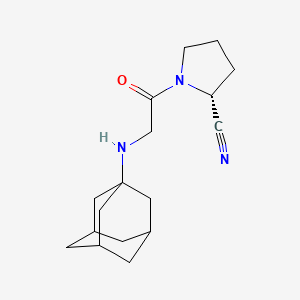
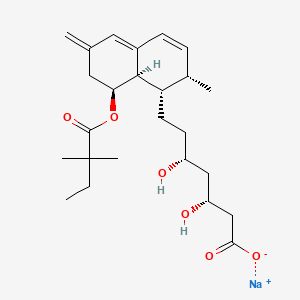
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
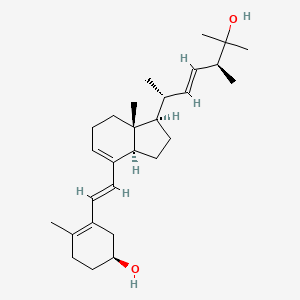

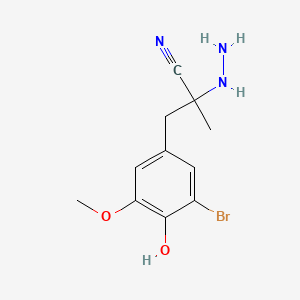
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
